(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The thiadiazole and benzo[d]thiazol rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds . The azetidine ring is a smaller, non-aromatic ring structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the thiadiazole and benzo[d]thiazol rings would likely make the compound relatively stable and resistant to degradation .Scientific Research Applications
- Compound 15, which contains a 5-nitro-2-furoyl moiety, exhibited the highest bioactivity with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .
- Researchers synthesized novel compounds to explore their antimicrobial properties, aiming to combat bacterial infections .
- Organic synthesis of such compounds contributes to expanding our toolbox for designing bioactive molecules .
- Some 1,2,3-triazoles exhibit antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. Additionally, 1,4-disubstituted 1 H -1,2,3-triazoles find use as agrochemicals, photostabilizers, dyes, and anticorrosives .
Antimicrobial Activity
Hydrazide–Hydrazones Chemistry
Organic Synthesis
1,2,3-Triazoles and Agrochemicals
Lipophilicity Studies
Future Directions
The future research directions for this compound could include further investigation into its potential biological activities, as well as the development of new synthetic routes and reactions . Additionally, it could be interesting to explore its potential applications in various fields, such as medicine or materials science.
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S2/c1-7-12(26-21-20-7)13(23)22-5-8(6-22)24-14-19-11-9(15(16,17)18)3-2-4-10(11)25-14/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBQJNCDURSSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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